Methyl 5-(azetidin-3-yl)nicotinate Methyl 5-(azetidin-3-yl)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17362389
InChI: InChI=1S/C10H12N2O2/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

Methyl 5-(azetidin-3-yl)nicotinate

CAS No.:

Cat. No.: VC17362389

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(azetidin-3-yl)nicotinate -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name methyl 5-(azetidin-3-yl)pyridine-3-carboxylate
Standard InChI InChI=1S/C10H12N2O2/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Standard InChI Key WWKCQQGDQISXOM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=CC(=C1)C2CNC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 5-(azetidin-3-yl)nicotinate features a pyridine ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with an azetidine moiety. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, introduces steric constraints that influence the compound’s three-dimensional conformation. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
IUPAC NameMethyl 5-(azetidin-3-yl)pyridine-3-carboxylate
Canonical SMILESCOC(=O)C1=CN=CC(=C1)C2CNC2
InChI KeyWWKCQQGDQISXOM-UHFFFAOYSA-N

The planar pyridine ring and puckered azetidine ring create a bifunctional system capable of diverse non-covalent interactions, including hydrogen bonding (via the carboxylate) and van der Waals contacts (via the azetidine).

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of methyl 5-(azetidin-3-yl)nicotinate likely proceeds via modular coupling of prefunctionalized pyridine and azetidine precursors. Two plausible routes include:

  • Nicotinic Acid Functionalization: Introducing the azetidine group to methyl 5-bromonicotinate via palladium-catalyzed cross-coupling.

  • Azetidine Ring Construction: Cyclization of a γ-amino alcohol intermediate onto a nicotinate backbone using Mitsunobu or reductive amination conditions .

Reported Synthetic Protocols

While direct synthesis data for this compound are scarce, analogous derivatives highlight key steps:

  • Step 1: Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions .

  • Step 2: Coupling of Boc-protected azetidine-3-methanol with methyl 5-hydroxy/chloronicotinate under SN2 conditions .

  • Step 3: Deprotection using trifluoroacetic acid (TFA) to yield the free azetidine .

A representative pathway for a related compound, methyl 6-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)nicotinate, involves:

  • Boc protection of azetidin-3-ol.

  • Nucleophilic substitution with methyl 6-fluoronicotinate.

  • Acidic deprotection to yield the final product .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

  • Water Solubility: Moderate (~1–10 mg/mL), enhanced by protonation of the azetidine nitrogen in acidic media.

  • Lipophilicity: Predicted logP ≈ 1.2 (moderately lipophilic), suitable for blood-brain barrier penetration.

Stability studies of similar azetidine-containing compounds suggest susceptibility to oxidative degradation at the tertiary amine, necessitating storage under inert atmospheres .

Crystallographic Data

Biological and Pharmacological Research

Antimicrobial and Anticancer Activity

Nicotinic acid derivatives demonstrate broad-spectrum antimicrobial effects by disrupting folate biosynthesis . The azetidine ring’s rigidity could enhance target selectivity by preorganizing the molecule for receptor binding. Preliminary molecular docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), a validated drug target .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a versatile intermediate for:

  • Prodrug Development: Ester hydrolysis in vivo could release 5-(azetidin-3-yl)nicotinic acid, a potential bioactive agent.

  • Library Synthesis: Parallel synthesis of analogs via modifications to the azetidine ring (e.g., N-alkylation, hydroxylation) .

Material Science

The conjugated pyridine-azetidine system may exhibit unique photophysical properties, enabling applications in organic light-emitting diodes (OLEDs) or sensors .

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